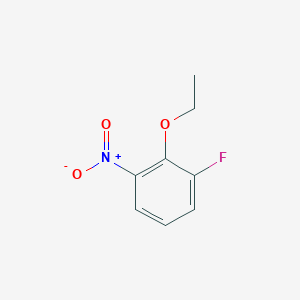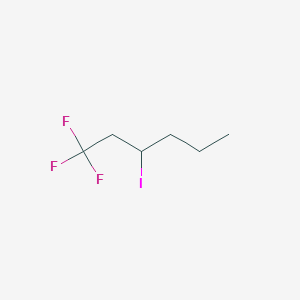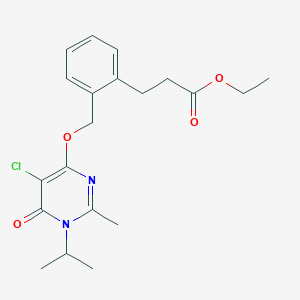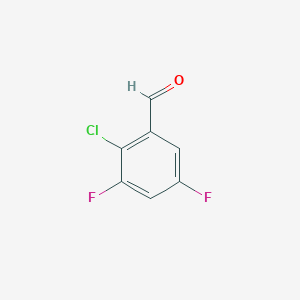
3-(Trifluoromethyl)benzofuran-5-amine
Overview
Description
3-(Trifluoromethyl)benzofuran-5-amine is a compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The trifluoromethyl group attached to the benzofuran ring significantly alters the compound's electronic properties and reactivity, making it an interesting target for chemical synthesis and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzofuran derivatives, including those with trifluoromethyl groups, can be achieved through various synthetic routes. One approach involves the reaction of bromobenzofurans with trifluoromethyliodide in the presence of copper powder, which yields 2- and 3-(trifluoromethyl)benzofurans . Another method reported the generation of benzofuran-2-amine intermediates that react with CF3-containing β-diketones to form benzofuro[2,3-b]pyridine ring systems . Additionally, indium triflate has been used as a catalyst in the synthesis of arenofuran derivatives, highlighting the versatility of metal-catalyzed reactions in constructing benzofuran scaffolds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, which is known to influence the electronic distribution within the molecule. While the specific structure of this compound is not detailed in the provided papers, similar compounds have been studied using techniques such as NMR, FT-IR, and X-ray diffraction, which provide insights into the bond lengths, angles, and overall geometry of the molecule .
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group on the benzofuran ring is less than that on the indole ring, as shown by reactions with nucleophiles such as alcoholic sodium hydroxide, lithium aluminum hydride, and sodium amide . The addition of nucleophiles to the C2, C3-double bond of the benzofuran ring is a notable reaction pathway for these compounds. Furthermore, the synthesis of benzofuro[2,3-b]pyridine from benzofuran-2-amine suggests that the amine group can participate in cyclization reactions with electrophiles .
Physical and Chemical Properties Analysis
Benzofuran derivatives exhibit a range of physicochemical properties, which can be fine-tuned by the introduction of various substituents such as the trifluoromethyl group. The presence of this group is likely to increase the lipophilicity and electron-withdrawing character of the compound. The synthetic protocols for benzofuran libraries aim to achieve variation in properties like molecular weight and calculated octanol/water partition coefficients, which are important for the development of lead-like compounds in drug discovery .
Scientific Research Applications
1. Antimicrobial Activity
3-(Trifluoromethyl)benzofuran-5-amine derivatives have shown promising results in antimicrobial activities. A study conducted by Idrees, Kola, and Siddiqui (2019) illustrated the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating significant antimicrobial activities against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).
2. Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines
Iaroshenko et al. (2008) described a practical synthetic route where in situ generated benzofuran-2-amine reacts with 1,3-CCC-dielectrophiles, leading to the formation of benzofuro[2,3-b]pyridine ring systems. This approach also facilitated the synthesis of 4-trifluoromethyl-α-carbolines starting from indole-2-amine (Iaroshenko et al., 2008).
3. Synthesis of α-Substituted 2-Benzofuranmethamines
Wongsa et al. (2013) highlighted a concise synthesis method for α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans via α-substituted 2-benzofuranmethyl carbocation intermediates. This method showcased a range of cyclization reactions under various conditions (Wongsa et al., 2013).
4. Asymmetric Cycloaddition Reactions
The work by You et al. (2018) demonstrated the use of N-2,2,2-Trifluoroethylisatin ketimines in asymmetric [3 + 2] cycloaddition reactions with β-trifluoromethyl enones and related compounds, resulting in a variety of 3,2'-pyrrolidinyl spirooxindoles with high yields and excellent stereocontrol (You et al., 2018).
5. Chiral Amine Thiourea-Promoted Reactions
Li et al. (2010) investigated the chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides, achieving high yields and selectivities (Li et al., 2010).
6. Trifluoromethylation of Aryl Chlorides
Cho et al. (2010) presented an efficient method for the trifluoromethylation of aryl chlorides, a technique that can significantly influence the properties of organic molecules, making them more suitable as pharmaceuticals, agrochemicals, or building blocks for organic materials (Cho et al., 2010).
Mechanism of Action
Target of Action
3-(Trifluoromethyl)benzofuran-5-amine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making them suitable structures for drug discovery . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its targets. Some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . .
Safety and Hazards
Future Directions
Benzofuran compounds, including “3-(Trifluoromethyl)benzofuran-5-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGOGWZMJJPYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286998 | |
| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400764-32-0 | |
| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



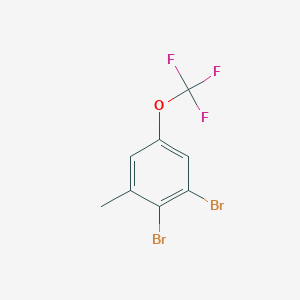
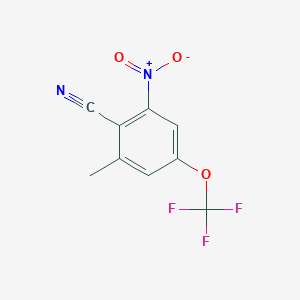

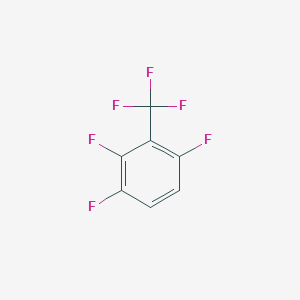
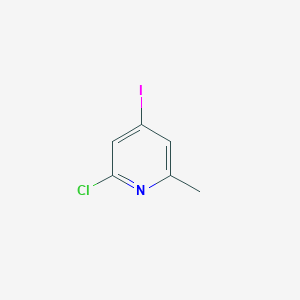

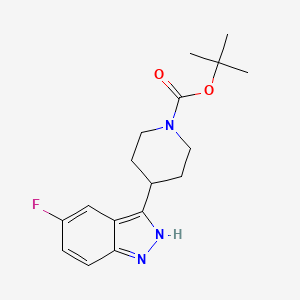
![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)
